molecular formula C15H21N3O B11756704 [(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11756704
M. Wt: 259.35 g/mol
InChI Key: PELWRABKWQYTPV-UHFFFAOYSA-N
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Description

[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a combination of a methoxyphenyl group and a pyrazolyl group linked through a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole derivative is then alkylated using a suitable alkyl halide, such as 1-bromopropane, to introduce the propyl group.

    Coupling with Methoxybenzylamine: The final step involves coupling the alkylated pyrazole with 3-methoxybenzylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.

Scientific Research Applications

[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of [(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the pyrazolyl group can interact with polar or charged residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    [(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a methyl group instead of a propyl group.

    [(3-methoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of the propyl group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This makes it a valuable compound for exploring structure-activity relationships in drug development.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C15H21N3O/c1-3-7-18-12-14(11-17-18)10-16-9-13-5-4-6-15(8-13)19-2/h4-6,8,11-12,16H,3,7,9-10H2,1-2H3

InChI Key

PELWRABKWQYTPV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC(=CC=C2)OC

Origin of Product

United States

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